molecular formula C8H7ClN4O B1457127 N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide CAS No. 947248-51-3

N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide

Cat. No. B1457127
M. Wt: 210.62 g/mol
InChI Key: QVOJTBNUMGJQSX-UHFFFAOYSA-N
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Description

The compound “N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide” is a derivative of imidazo[1,2-b]pyridazine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The presence of these heteroatoms in the ring influences the physical and chemical properties of these compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-b]pyridazine ring, with a chlorine atom attached to one of the carbon atoms in the ring and an acetamide group attached to a nitrogen atom in the ring .

Scientific Research Applications

Interaction with Benzodiazepine Receptors

N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide derivatives have been studied for their interaction with central and mitochondrial benzodiazepine receptors. A particular compound in this series showed selectivity for the mitochondrial receptors, suggesting potential applications in neurochemistry and pharmacology (Barlin, Davies & Harrison, 1997).

Synthesis and Chemical Properties

The compound has been involved in studies focusing on the direct intermolecular C-H arylation. This includes methodologies for synthesizing various substituted imidazo[1,2-b]pyridazines, exploring their chemical properties and potential applications in chemical synthesis (Akkaoui, Berteina‐Raboin, Mouaddib & Guillaumet, 2010).

VEGFR-2 Kinase Inhibitory Activity

Research has shown the application of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide derivatives in the synthesis of compounds with inhibitory activity against vascular endothelial growth factor receptor (VEGFR) 2 kinase. This suggests its potential use in developing treatments targeting angiogenesis-related diseases (Ishimoto, Sawai, Fukuda, Nagata & Ikemoto, 2013).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

Studies have explored the use of N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide derivatives in the structure-activity relationships of PI3K/mTOR dual inhibitors. This research is significant in cancer therapy, as these pathways are critical in cancer cell growth and survival (Stec et al., 2011).

Melatonin Receptor Ligands

Compounds related to N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide have been designed and synthesized as novel melatonin receptor ligands. These studies contribute to the understanding of melatonin receptors and the development of potential therapeutics for sleep disorders and circadian rhythm disturbances (El Kazzouli, Griffon du Bellay, Berteina‐Raboin, Delagrange, Caignard & Guillaumet, 2011).

Antibacterial Agents

A study on N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, closely related to N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide, showed potential as antibacterial agents. This opens pathways for its use in developing new treatments for bacterial infections (Bhoi, Borad, Parmar & Patel, 2015).

properties

IUPAC Name

N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c1-5(14)10-7-4-13-8(11-7)3-2-6(9)12-13/h2-4H,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOJTBNUMGJQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233438
Record name N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide

CAS RN

947248-51-3
Record name N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947248-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloroimidazo[1,2-b]pyridazin-2-amine (18 g, 106.5 mmol) in DCM (180 mL) was added triethylamine (10.8 g, 106.5 mmol), DMAP (1.32 g, 1.06 mmol), and acetic anhydride (6 g, 106.5 mmol) sequentially at rt. The reaction mixture was stirred for 5 h at rt and the precipitate was filtered and washed with 50 mL of methanol to afford the title compound (15 g, 66%). 1H NMR (DMSO-d6, 300 MHz): δ 7.3 (d, 1H), 8.02 (d, 1H), 8.25 (s, 1H). LCMS (M+1) 211 (99%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
1.32 g
Type
catalyst
Reaction Step One
Yield
66%

Synthesis routes and methods II

Procedure details

To a 250-mL, round-bottomed flask was added 6-chloroimidazo[1,2-b]pyridazin-2-amine from Step 3 (0.67 g, 4.0 mmol), CH2Cl2 (60 mL), acetic anhydride (0.45 mL, 4.8 mmol), pyridine (0.49 mL, 6.0 mmol), and 4-(dimethylamino)pyridine (4.9 mg, 0.040 mmol). The mixture was stirred at 25° C. for 24 h. The reaction mixture was concentrated and then diluted with aq. NaHCO3 and extracted with 25% iPrOH/CHCl3 (3×100 mL). The combined extracts were washed with brine (100 mL), dried (Na2SO4) and concentrated onto silica. Purification by silica gel chromatography (0 to 4% MeOH (2 M in NH3)/CH2Cl2) afforded the title compound as a yellow solid (0.62 g, 74%). MS (ESI positive ion) m/z: 211 (M+1). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.10 (s, 3H), 7.33 (d, J=9.4 Hz, 1H), 8.06 (d, J=9.4 Hz, 1H), 8.26 (s, 1H), 10.95 (s, 1H).
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
4.9 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
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Reactant of Route 6
N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide

Citations

For This Compound
4
Citations
A El Akkaoui, J Koubachi, G Guillaumet… - …, 2021 - Wiley Online Library
This review surveys the recent developments in organometallic‐chemistry‐based methods for the preparation of imidazo[1,2‐b]pyridazines by cyclization as well as their …
MM Stec, KL Andrews, SK Booker… - Journal of medicinal …, 2011 - ACS Publications
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (1) is a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. However, in …
Number of citations: 56 pubs.acs.org
SL Drew, R Thomas-Tran, JW Beatty… - Journal of Medicinal …, 2020 - ACS Publications
The selective inhibition of the lipid signaling enzyme PI3Kγ constitutes an opportunity to mediate immunosuppression and inflammation within the tumor microenvironment but is difficult …
Number of citations: 32 pubs.acs.org
Z Li, Y Hao, C Yang, Q Yang, S Wu, H Ma… - European Journal of …, 2022 - Elsevier
RIPK1 plays a key role in the necroptosis pathway that regulates inflammatory signaling and cell death in various diseases, including inflammatory and neurodegenerative diseases. …
Number of citations: 7 www.sciencedirect.com

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